molecular formula C16H13NO3 B2372805 4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile CAS No. 2411252-11-2

4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile

Cat. No.: B2372805
CAS No.: 2411252-11-2
M. Wt: 267.284
InChI Key: BDZCPPWZVTYTHY-UHFFFAOYSA-N
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Description

4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile is an organic compound with the molecular formula C10H9NO2. It is known for its unique structure, which includes an oxirane (epoxide) ring and a benzonitrile group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed by the opening of the oxirane ring during oxidation.

    Amines: Formed by the reduction of the nitrile group.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and resins due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile involves its reactivity towards nucleophiles. The oxirane ring is highly strained and thus readily reacts with nucleophiles, leading to ring-opening reactions. The nitrile group can also participate in various reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(Oxiran-2-ylmethoxy)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

4-[4-(oxiran-2-ylmethoxy)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c17-9-12-1-3-14(4-2-12)20-15-7-5-13(6-8-15)18-10-16-11-19-16/h1-8,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZCPPWZVTYTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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